![molecular formula C13H16N2O2 B13896358 3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol](/img/structure/B13896358.png)
3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenylethyl group attached to the oxadiazole ring, which is further connected to a propanol group. The unique structure of this compound makes it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. The phenylethyl group can be introduced through a nucleophilic substitution reaction, and the propanol group can be added via reduction of an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and chromatography to purify the final product. Reaction conditions such as temperature, pressure, and the use of catalysts would be carefully controlled to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propanol group would yield a ketone or aldehyde, while reduction of the oxadiazole ring could produce various reduced derivatives.
科学的研究の応用
3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The phenylethyl group may enhance the compound’s binding affinity to certain targets, while the propanol group can influence its solubility and bioavailability. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Phenylethyl-1,3,4-oxadiazole: Similar structure but lacks the propanol group.
3-(2-Phenylethyl)-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
3-(2-Phenylethyl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol is unique due to the combination of the oxadiazole ring, phenylethyl group, and propanol moiety. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above. The presence of the propanol group, in particular, can influence the compound’s solubility and reactivity, making it suitable for specific applications in research and industry.
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
3-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]propan-1-ol |
InChI |
InChI=1S/C13H16N2O2/c16-10-4-7-13-14-12(15-17-13)9-8-11-5-2-1-3-6-11/h1-3,5-6,16H,4,7-10H2 |
InChIキー |
SNBOAAKEXVIESN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC2=NOC(=N2)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


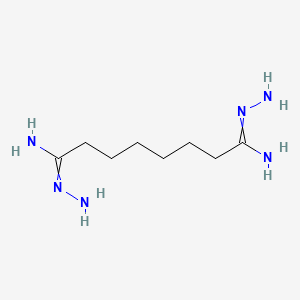
![6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride](/img/structure/B13896286.png)
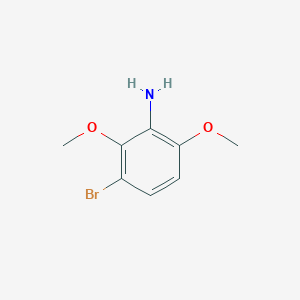
![4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one](/img/structure/B13896289.png)
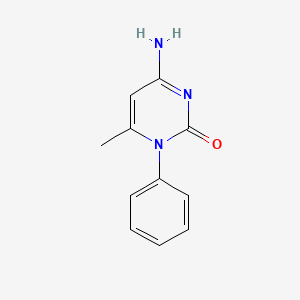
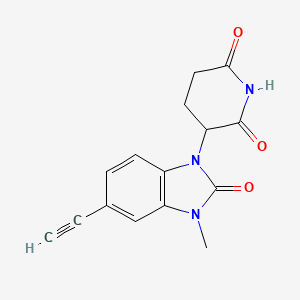
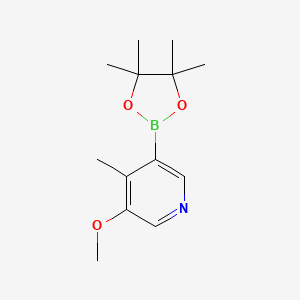
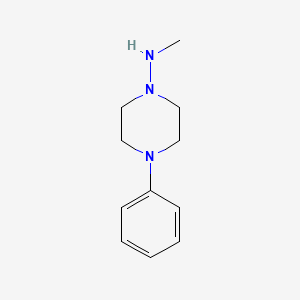
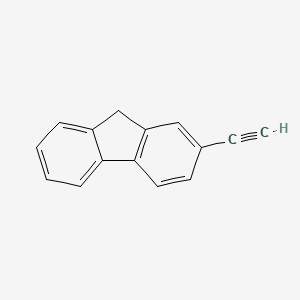
![8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol](/img/structure/B13896342.png)
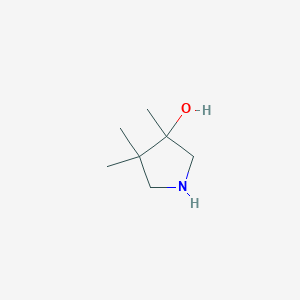

![Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13896351.png)

